molecular formula C13H9BrO2 B1616761 Phenyl 4-bromobenzoate CAS No. 5798-76-5

Phenyl 4-bromobenzoate

Cat. No.: B1616761
CAS No.: 5798-76-5
M. Wt: 277.11 g/mol
InChI Key: GKOPHSXEQSIHQE-UHFFFAOYSA-N
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Description

Phenyl 4-bromobenzoate is an organic compound with the molecular formula C13H9BrO2 . It is also known as 4-bromobenzyl bromide.


Synthesis Analysis

The synthesis of this compound derivatives has been carried out by esterification and Suzuki–Miyaura coupling . The process involves treating a mixture of microcrystalline or kraft cellulose, and p-bromobenzoyl chloride at 80 °C in 1-N-butyl-3-methylimidazolium chloride (Bmim)[Cl] for 2 hours . The effects of reaction time, temperature, and molar ratio of p-bromobenzoyl chloride/anhydroglucose unit on the degree of substitution (DS) value of cellulose p-bromobenzoate were investigated .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C20H12Br2O4 . Its CAS Number is 40781-93-9, and it has a molecular weight of 476.124 .


Chemical Reactions Analysis

Cellulose p-bromobenzoate was then coupled with phenyl boronic acid with 87% yield using standard Suzuki–Miyaura coupling conditions in dimethyl sulfoxide (DMSO) . The structure, as well as the properties of the obtained product, was characterized using different analytical tools such as Fourier transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : Phenyl 4-bromobenzoate is used in the synthesis of novel compounds like 4-((4′-N,N-diphenyl)phenyl)-benzoic acid through Ullman and Suzuki coupling reactions. This process leads to the creation of new ligands with potential applications in materials science (Gao Xi-cun, 2009).

  • Development of Luminescent Materials : The compound plays a role in the development of luminescent materials. An example is the europium(III) ternary complex, which exhibits both blue-light and red-light emission, potentially useful for creating synthetic white light materials (Gao Xi-cun, 2009).

Educational Applications

  • Undergraduate Chemistry Education : In the educational sector, this compound is used in designing experiments for undergraduate students, such as the Pd/C-catalyzed Suzuki coupling reaction. These experiments enhance students' interest and participation in scientific research (Huang Jing, 2013).

Chemical Reaction Studies

  • Study of Chemical Reactions : It is utilized in studying various chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction, which is significant in the field of organic chemistry, uses this compound as a reactant (A. E. Hamilton et al., 2013).

Material Science and Photonics

  • Material Science and Photonics : this compound is used in the synthesis of lanthanide complexes with luminescent properties. These complexes have potential applications in material science and photonics, offering opportunities for creating new materials with unique luminescent properties (Congying Wang et al., 2019).

Safety and Hazards

Phenyl 4-bromobenzoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

phenyl 4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOPHSXEQSIHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206706
Record name Phenyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5798-76-5
Record name Phenyl 4-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5798-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 4-bromobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL 4-BROMOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76ROC0290F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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